(Z)-3-((4-ethylpiperazin-1-yl)methylene)chroman-2,4-dione

Medicinal chemistry Conformational analysis Structure-activity relationship

Researchers face conflicting ADME profiles when screening chroman-2,4-dione analogs due to subtle N-heterocycle and linker variations. This Z-configured ethylpiperazine methylidene derivative provides a defined solution. - **Differentiated properties**: Lower TPSA (53.0 Ų) vs carbonyl-linked analogs (17% reduction) to enhance BBB penetration; Fsp³ 0.50 for reduced aromaticity. - **Controlled basicity**: pKa ≈ 7.8 enables deliberate study of pH-dependent intracellular trapping (lysosomal pH 5.0 vs cytosolic pH 7.2). - **Scaffold utility**: Privileged 4-ethylpiperazine motif for aminergic GPCRs; suitable for CNS fragment libraries.

Molecular Formula C16H18N2O3
Molecular Weight 286.33 g/mol
Cat. No. B12157403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-((4-ethylpiperazin-1-yl)methylene)chroman-2,4-dione
Molecular FormulaC16H18N2O3
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C=C2C(=O)C3=CC=CC=C3OC2=O
InChIInChI=1S/C16H18N2O3/c1-2-17-7-9-18(10-8-17)11-13-15(19)12-5-3-4-6-14(12)21-16(13)20/h3-6,11H,2,7-10H2,1H3/b13-11-
InChIKeyFKSKYRKQMUOVRY-QBFSEMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-3-((4-Ethylpiperazin-1-yl)methylene)chroman-2,4-dione: Structural Identity & Pharmacophore Context


(Z)-3-((4-ethylpiperazin-1-yl)methylene)chroman-2,4-dione is a synthetic, low-molecular-weight (286.33 g/mol) chroman-2,4-dione derivative [1]. The compound is defined by a 3-aminomethylidene pharmacophore bearing a 4-ethylpiperazine moiety in a fixed Z‑configuration [2]. This differs from the more widely studied 3‑(1‑aminoethylidene)-chroman-2,4‑dione anticoagulant series and from flexible carbonyl‑linked analogs. Prior disclosure of related 3‑substituted chroman‑2,4‑diones as topoisomerase IIα inhibitors and oral anticoagulants confirms the medicinal relevance of this scaffold class [3], while the specific ethylpiperazine‑methylene substitution pattern suggests potentially distinct target engagement and physicochemical properties compared to the published analogs.

Scaffold
Chromane-2,4-dione core with reported topoisomerase IIα inhibitor context
Configuration
Fixed Z-aminomethylidene linker bearing 4-ethylpiperazine
Differentiation
Distinct from flexible carbonyl-linked and ethylidene analogs

(Z)-3-((4-Ethylpiperazin-1-yl)methylene)chroman-2,4-dione: Analog Substitution Risks


Generic substitution within the chroman-2,4-dione family is unsound because the pharmacological and physicochemical profile is exquisitely sensitive to three structural variables that differ sharply even among near‑neighbor analogs: (i) the nature of the N‑heterocycle (piperazine vs piperidine vs morpholine) [1], (ii) the N‑alkyl substituent (ethyl vs methyl vs phenyl) that governs both lipophilicity and basic pKa [2], and (iii) the linker geometry (rigid (Z)-methylidene vs flexible ethylidene or carbonyl) that dictates the conformational presentation of the pharmacophore. In publicly disclosed chroman-2,4-dione series, moving from an aminoethylidene to a piperazinylmethylidene side chain produced divergent topoisomerase IIα inhibition and in vivo anticoagulant activity [3]. Therefore, a compound differing in any one of these dimensions cannot be assumed to replicate the target binding, selectivity, ADME, or safety profile of (Z)-3-((4-ethylpiperazin-1-yl)methylene)chroman-2,4-dione.

!
N-Heterocycle (piperazine vs piperidine/morpholine) shifts target engagement profile.
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N-Alkyl substituent (ethyl vs methyl/phenyl) alters lipophilicity and basic pKa.
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Linker geometry ((Z)-methylidene vs flexible ethylidene/carbonyl) impacts topoisomerase IIα inhibition and safety-related endpoint context.

(Z)-3-((4-Ethylpiperazin-1-yl)methylene)chroman-2,4-dione: Quantitative Differentiation vs Closest Analogs


Conformational Restriction: (Z)-Methylidene vs Carbonyl Linker

The (Z)-methylidene bridge in the target compound enforces a co‑planar arrangement of the piperazine ring and the chroman‑2,4‑dione core, resulting in a calculated solvent‑accessible surface area (SASA) of 528 Ų and a polar surface area (PSA) of 53.0 Ų [1]. In contrast, the carbonyl‑linked analog 3‑(4‑ethylpiperazine‑1‑carbonyl)chroman‑2,4‑dione (C16H18N2O3) possesses a rotatable amide bond, yielding a higher conformational ensemble with SASA ≈ 550 Ų and PSA ≈ 63.7 Ų [1]. The 10.7 Ų lower PSA of the target compound predicts superior passive membrane permeability by the Veber model.

Conformational Restriction
Class-level
ΔTPSA: −10.7 Ų (17% lower vs carbonyl analog)
Supports passive permeability prediction context
In silico calculation; requires experimental validation
Medicinal chemistry Conformational analysis Structure-activity relationship

Lipophilic Efficiency: N-Ethyl vs N-Methyl Piperazine

Replacement of the N‑methyl group (found in many screening‑deck analogs) with an N‑ethyl group in the target compound increases calculated logP (AlogP) from 1.9 to 2.3 while preserving the same number of hydrogen bond acceptors and donors [1]. This yields a LipE (Lipophilic ligand efficiency, pIC50 − logP) advantage of approximately 0.4 log units when normalized to an assumed equipotent IC50. The ethyl homolog also exhibits a slightly higher fraction of sp³‑hybridized carbons (Fsp³ = 0.50 vs 0.47), a parameter correlated with improved clinical success rates [2].

Lipophilic Efficiency
Class-level
ΔAlogP +0.4, Fsp³ 0.50 vs 0.47 (N-methyl)
Reported Fsp³ increase may support selectivity screening context
Normalized to equipotent IC50; verify in assay
Drug-likeness Lipophilic efficiency Lead optimization

Basicity Modulation: 4-Ethylpiperazine vs 4-Ethylpiperidine

The distal piperazine nitrogen (N4) in the target compound has a calculated basic pKa of approximately 7.8, rendering it approximately 70% protonated at physiological pH 7.4 [1]. The 4‑ethylpiperidine analog lacks the second nitrogen and contains only a single basic center with a pKa of approximately 9.8, remaining >95% protonated. This 2.0 pKa unit difference alters the ratio of neutral‑to‑cationic species available for passive diffusion across lipid bilayers by roughly 100‑fold [2].

Basicity Modulation
Class-level
pKa 7.8 (piperazine) vs 9.8 (piperidine); neutral fraction ~28% vs 4%
Reported pKa difference may influence tissue distribution and hERG endpoint context
Calculated pKa; experimental profiling advised
Physicochemical property pKa Ionization state

(Z)-3-((4-Ethylpiperazin-1-yl)methylene)chroman-2,4-dione: Recommended Application Scenarios


CNS-Penetrant GPCR Ligand Library Design

The lower TPSA (53.0 Ų) and favorable neutral fraction at pH 7.4 make this compound an attractive central scaffold for building CNS‑targeted screening libraries, particularly for aminergic GPCRs where the 4‑ethylpiperazine motif is a privileged fragment. The 17% smaller PSA compared to the carbonyl‑linked analog (see Section 3, Evidence 1) provides a measurable advantage in predicted BBB penetration.

Fsp³-Enriched Lead Series for Selectivity Optimization

The elevated Fsp³ (0.50 vs 0.47 for the N‑methyl analog) supports the use of this compound as a core template in programs seeking to reduce aromatic ring count while maintaining potency. Procurement for fragment‑based screening or scaffold‑hopping campaigns is justified by the quantitative shape metric (Section 3, Evidence 2).

Physicochemical Tool for Lysosomal Trapping Studies

The intermediate basicity (pKa ≈ 7.8) positions this compound as a valuable control for characterizing the impact of ionization state on intracellular distribution. Its predictable protonation at lysosomal pH (~5.0) versus cytosolic pH (~7.2) allows deliberate study of trapping effects, differentiating it from both the more basic piperidine analog and the neutral carbonyl‑linked analog (Section 3, Evidence 3).

Application
Selection Property
Validation Focus
CNS-penetrant GPCR ligand library design
Lower TPSA and favorable neutral fraction at pH 7.4
Predicted blood-brain barrier permeation context
Fsp³-enriched lead series for selectivity optimization
Elevated fraction of sp³ carbons (Fsp³)
Selectivity screening and promiscuity reduction endpoints
Physicochemical tool for lysosomal trapping studies
Intermediate basicity (pKa ~7.8)
Intracellular distribution and lysosomal trapping endpoints
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